(R)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a benzyl group substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The methoxy groups are then introduced via methylation reactions. Finally, the amino group is deprotected to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzyl group can yield a methyl group.
Scientific Research Applications
®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Another compound with similar methoxy substitutions but different core structure.
2,3-Dimethoxybenzamide: Shares methoxy groups but has a different functional group.
Uniqueness
®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-6-12(19-3)11(18-2)5-8(10)4-9(7-14)13(15)16/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
FGZIMAHLZXAPFG-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C[C@H](CN)C(=O)O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CC(CN)C(=O)O)OC)OC |
Origin of Product |
United States |
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